molecular formula C26H27N3O6S B11449542 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11449542
M. Wt: 509.6 g/mol
InChI Key: XUTXJULVWVPYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups, a phenoxy methyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methoxy groups and the phenoxy methyl group. The final step involves the addition of the nitrophenyl group and the carbothioamide moiety. Reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an HIV-1 reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing the replication of the virus. The methoxy and nitrophenyl groups play crucial roles in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Properties

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H27N3O6S/c1-32-20-8-10-21(11-9-20)35-16-23-22-15-25(34-3)24(33-2)14-17(22)12-13-28(23)26(36)27-18-4-6-19(7-5-18)29(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,27,36)

InChI Key

XUTXJULVWVPYTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.